molecular formula C9H16N2O3 B8812956 tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Cat. No.: B8812956
M. Wt: 200.23 g/mol
InChI Key: JHSLVEQWBDYFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.2349 g/mol . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate
  • Methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate
  • 6-Chloro-3-methyl-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 1-methyl-2-oxoimidazolidine-4-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)

InChI Key

JHSLVEQWBDYFQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1)C

Origin of Product

United States

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